1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

CAS No.: 1227917-62-5

Cat. No.: VC7940424

Molecular Formula: C16H21NO4

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227917-62-5 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 |

| IUPAC Name | 1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 |

| Standard InChI Key | IJRRKWFHSQQJIY-GXTWGEPZSA-N |

| Isomeric SMILES | C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |

| SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |

| Canonical SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

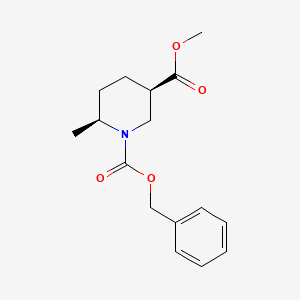

The compound features a piperidine ring substituted with benzyl and methyl carboxylate groups at positions 1 and 3, respectively. The (3R,6S) stereochemistry imposes distinct spatial arrangements, influencing its reactivity and interactions in synthetic pathways .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1227917-62-5 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| IUPAC Name | 1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |

| Stereochemistry | (3R,6S) |

Stereochemical Influence on Reactivity

The cis-configuration of the methyl and benzyl groups enhances the compound’s rigidity, a trait critical for its role as a chiral building block. Computational models indicate that the (3R,6S) configuration minimizes steric hindrance during nucleophilic substitutions, favoring high-yield reactions in downstream applications .

Synthesis and Optimization Strategies

Core Synthetic Pathway

Applications in Pharmaceutical Development

Intermediate in Kinase Inhibitor Synthesis

This compound is a precursor to PF06651600, a Janus kinase (JAK) inhibitor under investigation for autoimmune disorders. The (3R,6S) configuration ensures proper orientation of the pyrrolopyrimidine moiety, enhancing target binding affinity .

Versatility in Medicinal Chemistry

Piperidine derivatives are pivotal in constructing:

-

Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates.

-

Analgesics: Modifications at the 3-position enhance blood-brain barrier permeability.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

The benzyl group at position 1 enhances lipophilicity, improving membrane permeability. Conversely, the methyl carboxylate at position 3 introduces hydrogen-bonding capacity, critical for target engagement .

| Parameter | Requirement | Rationale |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal degradation |

| Humidity | <30% RH | Minimizes hydrolysis |

| Light Exposure | Amber glass containers | Reduces photooxidation |

Future Directions and Research Opportunities

Expanding Therapeutic Applications

-

Oncology: Functionalization with fluorinated groups may enhance selectivity for kinase targets in glioblastoma.

-

Neurodegenerative Diseases: Structural analogs could modulate tau protein aggregation in Alzheimer’s disease.

Process Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume